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2-Oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B3100181
CAS No.: 1363382-90-4
M. Wt: 128.17
InChI Key: SDYCEPNUOZPFMG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Research

The introduction of spirocyclic motifs into drug candidates can lead to several benefits. These include an increased fraction of sp3-hybridized carbons (Fsp3), a parameter associated with a higher probability of clinical success. bldpharm.combldpharm.com This complexity allows for a more precise spatial arrangement of functional groups, which can enhance interactions with biological targets. bldpharm.com Furthermore, the rigidity of spirocycles can reduce the entropic penalty upon binding to a protein, potentially improving potency. researchgate.net

Spiro[3.5]nonane systems, which consist of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a common spiro atom, exemplify the three-dimensional nature of spirocycles. nih.gov This specific arrangement creates a rigid framework with well-defined vectors for substituent placement, allowing for the exploration of chemical space in a way that is not possible with simpler cyclic or acyclic structures. researchgate.net The defined stereochemistry of these systems is a crucial aspect of their molecular complexity. nih.gov

Spirocycles that incorporate a four-membered ring, such as an oxetane (B1205548) or azetidine (B1206935), are of particular interest. nih.gov The strained nature of the four-membered ring can impart unique chemical reactivity and conformational properties. researchgate.net These smaller rings provide predictable exit vectors for functionalization, a desirable feature in rational drug design. rsc.org Moreover, spirocyclic oxetanes have been explored as bioisosteric replacements for other common chemical groups, offering a strategy to modulate a molecule's properties while maintaining its biological activity. researchgate.net

Structural Overview of 2-Oxa-5,8-diazaspiro[3.5]nonane

This compound is a heterocyclic compound featuring a spiro[3.5]nonane core. The "2-Oxa" designation indicates an oxygen atom at the second position of the four-membered oxetane ring, while "5,8-diaza" signifies the presence of two nitrogen atoms at the fifth and eighth positions of the six-membered ring. The systematic name for a derivative of this compound is tert-butyl this compound-8-carboxylate. achemblock.com

Table 1: Key Properties of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one

Property Value
Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
InChIKey VVUDKHDUKJGGIE-UHFFFAOYSA-N
PubChem CID 129285225

Data sourced from PubChem. uni.lunih.gov

The arrangement of heteroatoms within the spirocyclic framework is critical to its properties. Positional isomers, where the oxygen and nitrogen atoms are in different locations, will exhibit distinct chemical and biological characteristics. For instance, replacing the oxygen or nitrogen positions can alter properties like lipophilicity (logP), solubility, and hydrogen-bonding capacity.

5-Oxa-2,8-diazaspiro[3.5]nonane: In this isomer, the oxygen is part of the six-membered ring, and the nitrogen atoms are in both rings. This would likely lead to different reactivity and binding interactions compared to the title compound.

2-Oxa-7-azaspiro[3.5]nonane: This analog contains only one nitrogen atom in the six-membered ring. mdpi.com Its derivatives have been synthesized and investigated for their potential applications in medicinal chemistry. researchgate.net

2,7-Diazaspiro[3.5]nonane: This analog, lacking an oxygen atom, has been shown to have a high affinity for sigma receptors.

The presence of oxygen and nitrogen heteroatoms in the this compound framework is fundamental to its chemical character. nih.gov These heteroatoms introduce polarity and the capacity for hydrogen bonding, which can significantly impact a molecule's solubility and its ability to bind to biological macromolecules. researchgate.net Nitrogen atoms, in particular, can act as basic centers and can be protonated at physiological pH, which can be important for drug-receptor interactions. The oxygen atom can act as a hydrogen bond acceptor. Saturated heterocycles containing oxygen and nitrogen are important components of many biologically active compounds. rsc.org

Current Research Landscape and Emerging Opportunities for this compound

While the broader field of spirocyclic compounds is well-established, research specifically focused on this compound is still emerging. The synthesis of related structures, such as 2,5-dioxa-8-azaspiro[3.5]nonane, has been reported, indicating the feasibility of constructing such complex scaffolds. google.com The development of synthetic routes to novel spirocycles is an active area of research, driven by the potential of these compounds in drug discovery. nih.gov The unique arrangement of heteroatoms in this compound presents opportunities for creating diverse libraries of compounds for screening against various biological targets. The exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B3100181 2-Oxa-5,8-diazaspiro[3.5]nonane CAS No. 1363382-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5,8-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-8-6(3-7-1)4-9-5-6/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYCEPNUOZPFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CN1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305150
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-90-4
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-5,8-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Oxa 5,8 Diazaspiro 3.5 Nonane

Transformations of the Spirocyclic Core

The reactivity of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold is largely dictated by the interplay between the strained four-membered oxetane (B1205548) ring and the nucleophilic nitrogen atoms of the piperazine (B1678402) ring.

Oxidation Reactions

The nitrogen atoms within the piperazine ring of the this compound system are susceptible to oxidation. While direct oxidation studies on the parent compound are not extensively documented, related research on similar nitrogen-containing spirocycles provides insights into potential oxidative transformations. For instance, oxidative cyclization reactions are known to form complex heterocyclic systems fused to a spiro-oxetane core.

In a related context, the oxidation of di(cycloamino)-phenylenediamines, which bear structural similarities to substituted this compound derivatives, has been achieved using reagents like Oxone®. This process leads to the formation of spirocyclic oxetane ring-fused imidazobenzimidazoles. researchgate.net Such reactions underscore the potential for oxidative transformations to build more complex architectures from the basic spirocyclic framework. The reaction proceeds through the oxidation of the aniline (B41778) derivatives, followed by an intramolecular cyclization.

A plausible, though not directly reported, oxidation reaction for a derivative of this compound could involve the formation of N-oxides or the oxidative coupling to yield more complex heterocyclic structures, particularly when the nitrogen atoms are appropriately substituted.

Reduction Reactions (e.g., Hydride Reductions)

The piperazine moiety of this compound can be conceptually derived from a cyclic diamide (B1670390) or a lactam precursor. The reduction of such amide functionalities is a well-established transformation in organic synthesis, typically employing powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides, including cyclic amides (lactams), to the corresponding amines. chemistrysteps.commasterorganicchemistry.com

The mechanism of amide reduction by LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. This is followed by coordination of the oxygen atom to the aluminum species, which enhances its leaving group ability. A subsequent elimination of the oxygen-aluminum complex, driven by the nitrogen lone pair, forms an iminium ion intermediate. This intermediate is then rapidly reduced by another equivalent of hydride to yield the amine. saskoer.ca

For a hypothetical lactam precursor to this compound, such as 2-oxa-5,8-diazaspiro[3.5]nonan-6-one, reduction with LiAlH₄ would be expected to selectively reduce the amide carbonyl to a methylene (B1212753) group, affording the parent spirocycle. masterorganicchemistry.comyoutube.com

Table 1: Representative Hydride Reductions of Amides

Starting MaterialReagentProductReference
Generic Acyclic Amide1. LiAlH₄, THF 2. H₂OCorresponding Amine masterorganicchemistry.com
Generic Lactam (Cyclic Amide)1. LiAlH₄, THF 2. H₂OCorresponding Cyclic Amine masterorganicchemistry.com
N,N-DimethylethanamideLiAlH₄N,N-Dimethylethylamine saskoer.ca

This reductive approach is a fundamental strategy for the synthesis of saturated nitrogen heterocycles from their corresponding amide precursors.

Nucleophilic Substitution Reactions

The strained four-membered oxetane ring in this compound is a key site for nucleophilic attack. The significant ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions initiated by nucleophiles. nih.gov This reactivity provides a pathway to functionalize the spirocyclic core.

The mechanism of nucleophilic ring-opening of oxetanes typically proceeds via an Sₙ2 pathway. The nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the oxetane ring.

In the context of this compound, a variety of nucleophiles could potentially open the oxetane ring. For example, reaction with a halide source under acidic conditions could lead to the formation of a halo-alcohol derivative. Intramolecular nucleophilic substitution is also a possibility, where one of the piperazine nitrogens, if appropriately positioned after a partial ring opening, could attack a carbon center. libretexts.org

Table 2: Examples of Nucleophilic Ring-Opening of Oxetanes

Oxetane DerivativeNucleophile/ConditionsProduct TypeReference
Unsubstituted OxetaneGrignard Reagent (RMgX)Primary Alcohol nih.gov
2-Substituted OxetaneOrganocuprate (R₂CuLi)Secondary Alcohol nih.gov
General OxetaneH₂O, Acid Catalyst1,3-Diol acs.org

The susceptibility of the oxetane ring to nucleophilic attack is a defining feature of the chemical reactivity of the this compound scaffold, offering a handle for further synthetic modifications.

Mechanisms Governing Spirocycle Formation

The construction of the unique spirocyclic system of this compound can be achieved through various synthetic strategies. The mechanisms governing the key ring-forming steps are crucial for understanding and optimizing the synthesis of this and related compounds.

Cobalt-Mediated Cycloadditions

While cobalt-mediated cycloaddition reactions are a powerful tool for the synthesis of various carbocyclic and heterocyclic systems, there is currently no specific literature detailing the synthesis of this compound via this method. These reactions, particularly [2+2+2] cycloadditions, are known to efficiently construct complex ring systems from simple unsaturated precursors. For instance, cobalt complexes can catalyze the trimerization of alkynes or the co-cyclization of alkynes and nitriles to form substituted pyridines.

The general mechanism of a cobalt-mediated [2+2+2] cycloaddition involves the oxidative coupling of two alkyne units to the cobalt center to form a metallacyclopentadiene intermediate. This intermediate can then undergo insertion of a third unsaturated component, such as another alkyne or a nitrile, followed by reductive elimination to release the cyclic product and regenerate the cobalt catalyst.

Although a direct application to the synthesis of this compound has not been reported, it is conceivable that a carefully designed precursor incorporating appropriate unsaturated functionalities could potentially undergo a cobalt-mediated cyclization to form a related spirocyclic system. However, other synthetic routes are more commonly documented for this class of compounds.

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and effective method for the formation of cyclic ethers, including strained rings like oxetanes. researchgate.net This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as an internal nucleophile to displace a leaving group located elsewhere on the same molecule, resulting in ring closure. researchgate.net

The formation of the oxetane ring in this compound can be envisioned to proceed through such a pathway. A suitable precursor would be a piperazine derivative bearing both a hydroxyl group and a leaving group (such as a halide or a sulfonate ester) on a substituent attached to one of the piperazine nitrogens.

The mechanism proceeds in two main steps:

Deprotonation: A base, typically a strong one like sodium hydride (NaH), is used to deprotonate the hydroxyl group, generating a nucleophilic alkoxide.

Intramolecular Sₙ2 Attack: The newly formed alkoxide attacks the carbon atom bearing the leaving group in an intramolecular Sₙ2 fashion, displacing the leaving group and forming the cyclic ether.

For the synthesis of the this compound core, a plausible precursor would be a derivative of 3-(hydroxymethyl)piperidin-3-ol (B1396214) where one of the piperazine nitrogens is functionalized with a 2-haloethyl group. Treatment of this precursor with a strong base would initiate the intramolecular Williamson ether synthesis to construct the spiro-oxetane system. The efficiency of this cyclization is dependent on factors such as the length of the chain connecting the nucleophile and the leaving group, with the formation of five- and six-membered rings being generally favored, although the formation of strained four-membered rings is also well-documented. acs.org

Table 3: Key Features of Intramolecular Williamson Ether Synthesis

FeatureDescriptionReference
Reaction Type Intramolecular Nucleophilic Substitution (Sₙ2) researchgate.net
Key Components Hydroxyl group (becomes nucleophile), Leaving group (e.g., halide, tosylate) researchgate.net
Reagent Strong base (e.g., NaH, KH) to form the alkoxide researchgate.net
Product Cyclic Ether researchgate.net

This synthetic strategy represents a logical and mechanistically sound approach to the construction of the this compound ring system.

Aza-Payne-Type Rearrangements in Related Systems

The aza-Payne rearrangement is a significant reaction in organic synthesis, typically involving the isomerization of 2,3-epoxy amines to 3-amino-1,2-diols. A related and synthetically valuable transformation is the aza-Payne-type rearrangement of epoxy amines with carbon dioxide to produce 5-hydroxymethyl oxazolidinones. researchgate.net This reaction is atom-economical and provides access to valuable heterocyclic structures. researchgate.net While direct studies on this compound undergoing this specific rearrangement are not prevalent, the principles can be applied to understand the potential reactivity of related systems containing both amine and oxygen functionalities.

The reaction is often catalyzed by organocatalysts, such as a halide-free pyridinolate-based binary system, which can consist of a positively charged hydrogen-bond donor and a negatively charged hydrogen-bond acceptor. researchgate.net This catalytic system has been shown to be effective under atmospheric pressure and relatively mild temperatures (60–80 °C). researchgate.net

The general mechanism involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of the amine and subsequent rearrangement and cyclization with CO2. The selectivity for the desired oxazolidinone product over the formation of cyclic carbonates is a key feature of an efficient catalytic system. researchgate.net

Table 1: Catalyst Performance in Aza-Payne-Type Rearrangement of Epoxy Amine and CO2 researchgate.net

Catalyst Temperature (°C) Time (h) Yield of Oxazolidinone (%)
TBDH⁺/4-OP⁻ 80 1 84
Catalyst A 80 1 Moderate
Catalyst B 80 1 Low

This table illustrates the efficiency of different catalysts in promoting the aza-Payne-type rearrangement to form oxazolidinones under specific conditions.

Carbene Additions

Carbene additions represent a powerful tool for the modification of heterocyclic compounds, including those containing azetidine (B1206935) rings. These reactions can lead to ring expansion, C-H insertion, or cyclopropanation.

One notable application is the one-carbon ring expansion of aziridines to azetidines. nih.gov This transformation can be achieved using engineered 'carbene transferase' enzymes, which can exert remarkable stereocontrol over a nih.govrsc.org-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.gov The reaction involves the formation of an electrophilic iron carbenoid intermediate from a suitable carbene precursor, which is then trapped by the nucleophilic nitrogen of the aziridine. nih.gov This biocatalytic approach overcomes challenges associated with traditional chemical catalysts, such as competing side reactions like cheletropic extrusion of olefins. nih.gov

Carbenes can also undergo C-H insertion reactions. In the context of ethers, a rhodium carbenoid can react via C-H insertion to form a new six-membered ring or undergo a Stevens rearrangement to yield a five-membered ring cyclic ether. libretexts.org Given the structure of this compound, which contains multiple C-H bonds adjacent to nitrogen and oxygen atoms, intramolecular carbene addition reactions could potentially lead to complex polycyclic structures.

The generation of carbenes for these reactions typically involves the decomposition of diazo compounds using heat, light, or a metal promoter like rhodium or copper. libretexts.org

Table 2: Examples of Carbene Addition Reactions in N-Heterocycles

Starting Material Carbene Precursor Catalyst/Conditions Product Type
Aziridine Diazo compound Engineered Cytochrome P450 Azetidine (Ring Expansion) nih.gov
Alkene Chloroform, Base α-elimination Dihalocyclopropane libretexts.org
Alkene Diiodomethane, Zn/Cu Simmons-Smith Cyclopropane libretexts.org

This table provides examples of different carbene precursors and their application in synthesizing or modifying cyclic compounds.

Influence of Spirocyclic Structure on Reactivity

The spirocyclic nature of this compound has a profound influence on its chemical reactivity and properties. Spirocycles are characterized by a single atom shared between two rings, which introduces significant conformational rigidity compared to their non-spirocyclic or linear counterparts.

This restricted flexibility can be advantageous in medicinal chemistry, as it can lock the molecule into a bioactive conformation, potentially leading to increased affinity for a biological target. researchgate.net For instance, the replacement of a simple benzyloxymethyl azetidine with a spirocyclic [3.3]-amine structure has been shown to significantly improve the affinity for the enzyme monoacylglycerol lipase (B570770) (MAGL). researchgate.net

The geometry of the spiro-fusion also plays a critical role. A distinction is often made between "linear" and "angular" spirocyclic azetidines. domainex.co.uknih.gov These isomers can exhibit different physicochemical properties. For example, the replacement of a morpholine (B109124) or piperazine ring with an "angular" spirocyclic azetidine was found to either reduce or not affect lipophilicity, while the effect on water solubility was substrate-dependent. domainex.co.uk Furthermore, the basicity of the nitrogen atoms in the azetidine ring is influenced by the spirocyclic structure, with linear azetidines showing a more pronounced increase in basicity compared to angular ones when replacing a six-membered heterocycle. domainex.co.uk

The strain associated with the four-membered azetidine ring is a key driver of its reactivity. rsc.org The spirocyclic fusion can potentially modulate this ring strain, thereby influencing the propensity of the azetidine ring to undergo ring-opening or other strain-releasing reactions.

Table 3: Comparison of Properties Influenced by Spirocyclic Structure

Property Observation in Spirocyclic Azetidines Reference
Conformational Flexibility Limited compared to non-spirocyclic analogues, can lock bioactive conformation. researchgate.net
Lipophilicity Replacement of morpholine/piperazine with "angular" spiro-azetidines can reduce or not affect lipophilicity. domainex.co.uk
Nitrogen Basicity Increased when replacing six-membered heterocycles, more pronounced in "linear" vs. "angular" isomers. domainex.co.uk
Biological Activity Isomers can have different activities; an "angular" Sonidegib analogue was more active than the "linear" one. domainex.co.uk

This table summarizes the key influences of the spirocyclic framework on the properties and reactivity of azetidine-containing compounds.

Synthesis and Characterization of Derivatives and Analogues of 2 Oxa 5,8 Diazaspiro 3.5 Nonane

Functionalization of the 2-Oxa-5,8-diazaspiro[3.5]nonane Scaffold

Modification of the parent this compound structure is primarily centered on its two nitrogen atoms, which provide convenient handles for introducing a wide variety of functional groups.

The secondary amine groups within the piperidine (B6355638) ring of the scaffold are readily functionalized using standard organic chemistry methodologies.

Amidation: The nitrogen atoms can be acylated to form amides. This is often achieved by reacting the spirocycle with acyl chlorides or by using carboxylic acids in the presence of peptide coupling agents. A key example of this approach is the common use of a Boc-protecting group (tert-butoxycarbonyl), which involves reacting the amine with di-tert-butyl dicarbonate (B1257347). The resulting compound, tert-butyl this compound-8-carboxylate, is a stable, versatile intermediate for further synthesis. achemblock.com This protection strategy allows for selective functionalization of one nitrogen atom while the other is masked.

Reductive Amination: This powerful one-pot reaction allows for the N-alkylation of the spirocyclic amines. The process involves the reaction of the amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method is highly efficient for creating a diverse library of N-substituted derivatives by varying the carbonyl component.

Functionalization Method Reagents Product Type Significance
Amidation (Boc-Protection) Di-tert-butyl dicarbonate (Boc₂O)N-Boc protected amineAllows for orthogonal protection and stepwise functionalization. achemblock.com
Amidation (Acylation) Acyl Chlorides (R-COCl)N-Acyl derivativeIntroduces amide functionalities.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CNN-Alkyl derivativeProvides a versatile method for introducing a wide range of substituents. masterorganicchemistry.comorganic-chemistry.org

Direct alkylation or substitution at the carbon centers of the pre-formed this compound scaffold is synthetically challenging. The oxetane (B1205548) ring is strained, and reactions attempting to modify its carbon atoms can lead to ring-opening or rearrangement. beilstein-journals.orgacs.org The inherent stability of the spirocyclic core is a desirable feature for its use as a bioisostere, and harsh conditions that might enable C-C bond formation would likely compromise the integrity of the ring system.

Therefore, the introduction of substituents on the carbon framework is typically accomplished by using functionalized building blocks during the initial synthesis of the spirocycle. For example, to create a derivative with a substitution on the oxetane ring, one would start with a correspondingly substituted 1,3-diol or a related precursor before the cyclization step that forms the four-membered ether ring. Similarly, modifications to the piperidine portion of the molecule are best incorporated into the synthetic precursors prior to the formation of the spirocyclic quaternary carbon center.

Exploration of Spirocyclic Analogues

To explore a wider chemical space and fine-tune physicochemical properties, researchers have synthesized various analogues of the core scaffold, including isomers and systems with different ring sizes.

Isomers of this compound, where the heteroatoms are arranged differently within the spiro[3.5]nonane framework, have been synthesized to study the impact of heteroatom position on molecular properties.

5-Oxa-2,8-diazaspiro[3.5]nonane : In this isomer, the oxygen atom is part of the six-membered ring, and the azetidine (B1206935) ring contains two nitrogen atoms. Derivatives such as 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane have been reported. uni.lu The synthesis and properties of this scaffold are of interest for creating novel chemical structures for drug discovery.

2,8-Dioxa-5-azaspiro[3.5]nonane : This analogue contains two oxygen atoms and one nitrogen atom. Its synthesis typically involves a multi-step sequence starting from a precursor like 3-((benzylamino)methyl)oxetan-3-ol, which undergoes reaction with chloroacetyl chloride, followed by cyclization, reduction, and deprotection. beilstein-journals.orgacs.org The presence of an additional oxygen atom can significantly alter properties like polarity and hydrogen bonding capacity.

Isomeric Analogue CAS Number Key Structural Feature Synthetic Precursor Example
5-Oxa-2,8-diazaspiro[3.5]nonane 2227206-56-4 (methyl deriv.)Oxygen in 6-membered ringNot specified
2,8-Dioxa-5-azaspiro[3.5]nonane 1240725-47-6Two oxygen atoms, one nitrogen3-((benzylamino)methyl)oxetan-3-ol acs.org
2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane 1965308-95-5Cbz-protected isomerNot specified

Expanding or contracting the ring systems of the spirocyclic scaffold provides another avenue for creating structural diversity.

Spiro[3.3]heptane Analogues : These "doubly-strained" systems, such as 2,6-diazaspiro[3.3]heptane, are smaller analogues that increase the three-dimensional character of a molecule. Their synthesis can be challenging but offers access to compact and rigid scaffolds. google.com For instance, 4,5-Diazaspiro[2.3]hexanes and 1,2-diazaspiro[3.3]heptanes have been synthesized as constrained hexahydropyridazine (B1330357) analogues. achemblock.com

Spiro[4.5]decane Analogues : These larger systems, such as 2,8-diazaspiro[4.5]decane, replace the strained four-membered oxetane or azetidine ring with a five-membered pyrrolidine (B122466) ring. These scaffolds are often more synthetically accessible. For example, novel racemic 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives have been prepared in high yields through Michael addition-based routes. The synthesis of various N-protected spirocyclic piperidine-pyrrolidine systems (2,8-diazaspiro[4.5]decane) has also been developed.

Chiral Resolution of Optically Active Derivatives

Since the spirocyclic carbon atom in these scaffolds is a stereocenter, derivatives of this compound are chiral. The separation of racemic mixtures into their individual enantiomers is crucial, as different enantiomers can have distinct biological activities.

The most common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic amine scaffold with a chiral acid, such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing one to be crystallized and separated from the other. The chiral resolving agent is then removed to yield the pure enantiomer.

Alternatively, chiral column chromatography can be employed. This technique uses a stationary phase that is itself chiral, leading to differential retention of the enantiomers and allowing for their separation. For example, a patent describes the use of a YMC Chiral Amylose-SA column for the resolution of diazaspiro[4.5]decane derivatives, a structurally related system. masterorganicchemistry.com The development of stereoselective syntheses, which produce a single enantiomer directly, is another important strategy to avoid the need for resolution.

Academic Applications of 2 Oxa 5,8 Diazaspiro 3.5 Nonane in Chemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

The intrinsic structural features of 2-Oxa-5,8-diazaspiro[3.5]nonane make it a compelling building block for the synthesis of more complex molecular architectures. The presence of two secondary amine groups and an ether linkage within a constrained spirocyclic framework offers multiple points for chemical modification and elaboration. This allows for the introduction of diverse functionalities and the construction of intricate three-dimensional structures.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the commercial availability of the parent compound and its protected derivatives, such as 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane, underscores its utility as a synthetic intermediate. achemblock.com The Boc-protected version, for instance, allows for selective functionalization of the second amine group, a common strategy in multi-step organic synthesis.

The synthesis of related spirocyclic systems, such as 2,5-dioxa-8-azaspiro[3.5]nonane, has been detailed in patent literature, highlighting the general interest in this class of compounds for applications in medicinal chemistry and organic synthesis. google.com These synthetic routes often involve the cyclization of functionalized precursors to construct the spirocyclic core. google.com The principles derived from these syntheses can be applied to the utilization of this compound in the creation of novel and structurally diverse molecules.

Applications in Advanced Materials and Catalysis

The unique topology and functional group presentation of this compound suggest its potential for incorporation into advanced materials and for the development of novel catalysts.

Polymer Chemistry Innovations

Currently, there is a lack of specific research detailing the incorporation of this compound into polymer chains. However, the bifunctional nature of the molecule, with its two secondary amines, makes it a candidate as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides or polyureas. The rigid spirocyclic core could impart unique thermal and mechanical properties to the resulting polymers. A patent for 1-Oxa-3,8-diazaspiro[4.5]decanes mentions their potential use in thermosetting polymers, suggesting a possible application area for related spiro-diazasystems. google.com

Catalyst Development

The diamine structure of this compound makes it an attractive ligand for the coordination of metal centers, a key feature in many catalytic systems. The fixed spatial arrangement of the nitrogen atoms could lead to the formation of well-defined metal complexes with specific catalytic activities. While no studies have been published that explicitly use this compound as a catalyst or ligand, the broader field of catalysis often utilizes diamine scaffolds in asymmetric synthesis and other catalytic transformations. Further research is needed to explore the potential of this specific spiro-diamine in catalytic applications.

Contributions to Host-Guest Chemistry and Supramolecular Assemblies

The defined three-dimensional structure and the presence of hydrogen bond donors (N-H) and acceptors (O and N) make this compound a promising candidate for applications in host-guest chemistry and the construction of supramolecular assemblies.

Exploration of Interaction with Molecular Targets (without therapeutic implication)

The study of how molecules interact with one another is fundamental to understanding biological processes and designing new materials. The defined shape and chemical functionality of this compound make it a useful tool for probing molecular recognition events. For instance, its ability to interact with specific molecular targets through hydrogen bonding or dipole-dipole interactions could be investigated. While a related compound, 2-Oxa-5-azaspiro[3.5]nonane, has been studied for its interaction with biological molecules, specific data for this compound in a non-therapeutic context is not yet available.

Theoretical and Computational Studies on 2 Oxa 5,8 Diazaspiro 3.5 Nonane

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are fundamental to elucidating the electronic properties and reactivity of novel compounds like 2-Oxa-5,8-diazaspiro[3.5]nonane. nih.gov These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov For a molecule such as this compound, DFT calculations would be employed to determine its optimized ground-state geometry, electron density distribution, and thermodynamic stability. Such studies can precisely predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

While specific DFT studies published exclusively on this compound are not prevalent in publicly accessible literature, the methodology for such an analysis is well-established. The process would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations for the system. The results would provide critical data on the molecule's properties. For instance, mapping the electrostatic potential (ESP) onto the electron density surface would reveal regions of positive and negative charge, highlighting the electron-rich oxygen atom and the basic nitrogen atoms, which are key sites for intermolecular interactions.

Table 1: Representative Data Obtainable from DFT Calculations on this compound

Calculated PropertySignificance
Optimized Geometry Provides precise 3D coordinates, bond lengths, and angles for the lowest energy conformation.
Ground State Energy Allows for the calculation of thermodynamic properties like heat of formation and relative stability.
Electrostatic Potential (ESP) Maps charge distribution, identifying nucleophilic and electrophilic sites for reactivity prediction.
Dipole Moment Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Vibrational Frequencies Predicts the infrared (IR) spectrum, which can be used to characterize the molecule and confirm its structure.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) ring, reflecting their lone pair electrons and basic character. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. Understanding the energies and spatial distributions of these orbitals is essential for predicting how the molecule will interact with biological targets or participate in chemical reactions.

Molecular Modeling for Structural Prediction and Reactivity Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For this compound, modeling is key to predicting its preferred three-dimensional structure and conformational flexibility. The spirocyclic core significantly constrains the molecule's accessible conformations compared to a more flexible, open-chain analogue. tandfonline.com This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. rsc.org

Conformational analysis using molecular mechanics force fields or higher-level quantum methods can identify the global minimum energy structure and any other low-energy conformers. This information is critical for understanding how the molecule will present its functional groups (the two nitrogen atoms and the ether oxygen) in three-dimensional space, which dictates its potential interactions with other molecules. Reactivity analysis, guided by the outputs of quantum chemical calculations like ESP maps and frontier orbital analysis, can predict the most likely sites for protonation, alkylation, or other chemical modifications.

Computational Approaches to Bioisostere Design and Property Prediction

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where a part of a lead molecule is exchanged for a structurally different group to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. spirochem.comnih.gov Spirocyclic scaffolds are increasingly popular as non-classical, three-dimensional bioisosteres for more traditional, often flat, chemical moieties. rsc.orgchem-space.com

The this compound scaffold can be computationally evaluated as a bioisostere for piperazine, a common fragment in many approved drugs. Computational tools are used to overlay the spirocycle onto the piperazine ring to assess the alignment of key interaction points (the nitrogen atoms). These models predict whether the spirocycle can effectively mimic the parent fragment's orientation and interactions within a protein's binding site. Furthermore, in silico algorithms are used to predict how this structural change will affect key drug-like properties.

Table 2: Computational Comparison of this compound and Piperazine as Bioisosteres

PropertyPiperazineThis compoundComputational Significance
Molecular Shape Flexible chair/boat conformersRigid, 3D spirocyclicThe spirocycle offers well-defined exit vectors and a fixed 3D shape. rsc.org
Lipophilicity (Calc. LogP) LowModerately higherProperty prediction algorithms help tune solubility and permeability.
Metabolic Stability Susceptible to N-dealkylationPotentially improvedThe spirocyclic structure can shield adjacent atoms from metabolic enzymes. rsc.org
Vector Alignment Two nitrogen atomsTwo nitrogen atomsModeling software is used to ensure the key pharmacophoric features align spatially.

Analysis of Molecular Shape and Three-Dimensionality (e.g., Fsp³ values)

In modern drug discovery, there is a significant trend toward developing molecules with greater three-dimensionality, a concept often referred to as "escaping flatland." vu.nl Molecules with higher 3D character tend to have improved physicochemical properties and can offer greater specificity by interacting with more complex, contoured protein binding sites. rsc.org

A key metric used to quantify the three-dimensionality of a molecule is the fraction of sp³-hybridized carbons (Fsp³), defined as the number of sp³ carbons divided by the total carbon count. vu.nl For this compound, all six carbon atoms (the spiro center, two in the oxetane (B1205548) ring, and three in the piperazine ring) are sp³-hybridized.

Fsp³ = (Number of sp³ Carbons) / (Total Carbon Count) = 6 / 6 = 1.0

An Fsp³ value of 1.0 is the maximum possible, indicating a fully saturated, highly three-dimensional carbon framework. This high degree of 3D character makes this compound an attractive scaffold for use in fragment-based drug discovery (FBDD) libraries that aim to explore new chemical space. whiterose.ac.uknih.gov

Other computational descriptors, such as the Principal Moments of Inertia (PMI) plot, are also used to analyze molecular shape. rsc.orgvu.nl This analysis places molecules in a triangular plot with vertices representing the shape extremes of a rod, a disk, and a sphere. A compound like this compound would be expected to fall within the upper region of the PMI plot, toward the sphere vertex, confirming its non-linear, non-planar geometry.

Table 3: Key Molecular Shape and Property Descriptors for this compound

DescriptorValue / Expected ValueSignificance in Drug Design
Molecular Formula C₇H₁₄N₂OBasic structural information.
Molecular Weight 142.20 g/mol Falls within the typical range for chemical fragments.
Fsp³ 1.0Indicates high three-dimensionality, which is linked to improved clinical success rates. rsc.org
PMI Analysis Predicted to be sphere-likeConfirms non-flat geometry, desirable for exploring complex biological targets. vu.nlwhiterose.ac.uk
Topological Polar Surface Area (TPSA) 38.5 Ų (Calculated)Influences membrane permeability and oral bioavailability.

Advanced Characterization Techniques for 2 Oxa 5,8 Diazaspiro 3.5 Nonane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-Oxa-5,8-diazaspiro[3.5]nonane and its derivatives, both one-dimensional and multidimensional NMR techniques are employed to gain a comprehensive understanding of their molecular framework.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within a molecule. In the case of spirocyclic systems, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals reveal the connectivity of the carbon skeleton and the relative orientation of the protons.

For derivatives of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxetane (B1205548) and piperidine (B6355638) rings. The protons adjacent to the oxygen and nitrogen atoms would exhibit characteristic chemical shifts due to the electronegativity of these heteroatoms. For instance, in a study of new spiro-piperidylrifamycin derivatives, ¹H and ¹³C NMR spectra were instrumental in assigning the configuration of the new stereogenic centers. nih.gov The analysis of coupling constants can help determine the dihedral angles between adjacent protons, offering insights into the conformation of the rings.

Multidimensional NMR for Complex Structure Elucidation

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR experiments are essential for unambiguous structure determination. youtube.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. rsc.org

These techniques are particularly powerful for assigning the signals of the quaternary spiro-carbon and the surrounding atoms, which is a key feature of these compounds. nih.gov Multidimensional NMR is crucial for establishing the complete connectivity of the molecule and for resolving any spectral overlap. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute configuration and solid-state conformation of spirocyclic compounds.

Single Crystal X-ray Diffraction Analysis

By diffracting X-rays through a single crystal of a this compound derivative, a detailed electron density map can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. The structure of a complex spirotricyclic system containing a 1,2-diaminocyclohexane unit was confirmed by X-ray crystallography. rsc.org This technique has been used to unequivocally confirm the structures of complex spirocyclic aminals. acs.org

Conformational Insights from Crystal Structures

The crystal structure reveals the preferred conformation of the molecule in the solid state. For this compound, this would include the puckering of the piperidine ring and the conformation of the oxetane ring. The spirocyclic nature of these compounds introduces significant conformational constraints, and X-ray crystallography provides a definitive picture of how the molecule accommodates this strain. In a study on the synthesis of spirocyclic 1,2-diamines, the cis-fused nature of the urea (B33335) was confirmed by X-ray crystallography. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. chemguide.co.uk

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of this compound and its derivatives from reaction mixtures and for the assessment of their purity.

The choice of chromatographic method depends on the scale of the separation and the properties of the compound. For routine monitoring of reaction progress and preliminary purity checks, thin-layer chromatography (TLC) is often employed. acs.org TLC provides a quick and inexpensive way to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. acs.org

For the purification of larger quantities of the compound, column chromatography is the method of choice. acs.org In this technique, the crude product is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents (the eluent) is passed through the column to separate the components. The selection of the appropriate eluent system is crucial for achieving good separation.

For the quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard. HPLC offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. In the analysis of related aza-crown ethers, HPLC has been used to confirm the purity of the synthesized compounds to be at least 98.5%. mdpi.com A typical HPLC setup for the analysis of this compound derivatives would involve a suitable column (e.g., a C18 reversed-phase column) and a mobile phase tailored to the polarity of the analyte. A UV detector is commonly used for detection, especially if the derivative contains a chromophore. mdpi.com

Table 2: Overview of Chromatographic Methods for this compound and its Derivatives

Chromatographic TechniqueApplicationStationary Phase ExampleMobile Phase Example
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessmentSilica gel 60 F254Ethyl acetate/petroleum ether
Column ChromatographyPurification of synthesized compoundsSilica gel (100-200 mesh)Ethyl acetate/petroleum ether
High-Performance Liquid Chromatography (HPLC)Quantitative purity assessmentC18 reversed-phaseAcetonitrile/water with additives

Future Perspectives and Emerging Research Avenues in 2 Oxa 5,8 Diazaspiro 3.5 Nonane Chemistry

Development of Novel and Efficient Synthetic Pathways

The advancement of research into 2-Oxa-5,8-diazaspiro[3.5]nonane and its derivatives is highly dependent on the availability of efficient and versatile synthetic routes. Currently, the synthesis of related diazaspiro[3.5]nonanes can be complex, often requiring multi-step procedures. Future efforts will likely focus on creating more streamlined, high-yield, and scalable syntheses.

Key research avenues include:

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form the complex spirocyclic core in a single step. This approach improves atom economy and reduces waste.

Catalytic Methods: Developing novel catalytic systems, including transition metal and organocatalysts, to facilitate key cyclization steps with high stereoselectivity. This is crucial as the spirocyclic carbon is a chiral center.

Flow Chemistry: Utilizing flow chemistry setups for safer, more controlled, and scalable production. researchgate.net Flow-assisted synthesis has been successfully applied to other strained spiro heterocycles and could be adapted for this scaffold. researchgate.net

Readily Available Starting Materials: A significant goal is to develop synthetic pathways that utilize simple and commercially available precursors, making the scaffold more accessible for broader research and development. google.com A reported synthesis for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights the need for methods with easily sourced raw materials and high yields suitable for industrial production. google.com

Expansion of Functionalization Strategies for Diverse Applications

The this compound scaffold features two secondary amine groups (at positions 5 and 8), which are ideal handles for further chemical modification. Future research will extensively explore the selective functionalization of these nitrogen atoms to create diverse libraries of compounds for various applications.

Emerging strategies will likely involve:

Selective N-Functionalization: Developing methods to selectively protect and deprotect the N5 and N8 positions to allow for the stepwise introduction of different functional groups. This control is essential for creating targeted molecules, such as those in drug discovery.

Diverse Substituents: Attaching a wide range of moieties, including alkyl, aryl, acyl, and sulfonyl groups, to fine-tune the molecule's physicochemical properties like solubility, lipophilicity, and metabolic stability. univ.kiev.ua

Bioisosteric Replacement: The spirocyclic core itself is considered a "3D-shaped Fsp3-rich" structure, a desirable feature in modern drug design. univ.kiev.ua Researchers will likely explore its use as a bioisostere for other common motifs, like piperazine (B1678402), to improve the pharmacological properties of known bioactive molecules. univ.kiev.ua

Attachment of Payloads: For applications in drug delivery, the nitrogen atoms can serve as attachment points for therapeutic agents, targeting ligands, or imaging agents.

Integration into Next-Generation Functional Materials

The rigid, three-dimensional geometry of the this compound scaffold imparts unique properties that are attractive for the development of advanced functional materials.

Future research directions in this area include:

Polymer Chemistry: Incorporating the diazaspirocycle as a monomer or cross-linking agent in the synthesis of novel polymers. The rigidity of the spiro-junction can enhance the thermal stability and mechanical properties of the resulting materials. The diamine functionality allows for its integration into polyamides, polyureas, and polyimides.

Organic Electronics: Spirocyclic compounds are well-known for their application in organic light-emitting diodes (OLEDs) and other electronic devices, where their structure helps prevent aggregation and improve device stability and efficiency. The this compound scaffold could be functionalized with chromophores to create new materials for this purpose.

Photochromic Materials: The spirocyclic framework is a common feature in molecules that exhibit photochromism (a reversible change in color upon exposure to light). Research could explore the development of new photo-switchable materials based on this scaffold.

Advanced Computational Design of Spirocyclic Systems

As synthetic methods become more robust, computational chemistry will play an increasingly vital role in guiding the design of novel this compound derivatives. In silico methods can predict molecular properties, saving significant time and resources in the lab.

Key areas for computational investigation include:

Conformational Analysis: Studying the preferred three-dimensional shapes and conformational flexibility of the spirocyclic system and its derivatives. This is critical for understanding how these molecules will interact with biological targets like enzymes or receptors.

Property Prediction: Using methods like Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO levels), which is essential for designing materials for organic electronics. Predictive models for properties like solubility and membrane permeability will also accelerate drug discovery efforts.

Docking and Molecular Dynamics: Simulating the interaction of functionalized this compound derivatives with specific protein targets to design potent and selective inhibitors or modulators.

Reaction Modeling: Simulating potential synthetic pathways to predict their feasibility, optimize reaction conditions, and understand reaction mechanisms, leading to more efficient chemical synthesis. Public databases already contain predicted collision cross-section values for derivatives like 2-oxa-5,8-diazaspiro[3.5]nonan-6-one, which can be used to aid in the identification of new compounds. uni.lu

Q & A

Q. What are the optimal synthetic routes for 2-Oxa-5,8-diazaspiro[3.5]nonane derivatives, and how do reaction conditions influence product yield?

The synthesis of this compound derivatives often involves cyclization reactions or functional group modifications. For example, iodomethyl-substituted spiro compounds (e.g., 6-(iodomethyl)-7-oxaspiro[3.5]nonane) are synthesized via nucleophilic substitution or electrophilic addition, where temperature, solvent polarity, and catalyst selection critically impact yield and selectivity . In studies of structurally analogous 2,7-diazaspiro[3.5]nonane derivatives, amide bond formation and salt-bridge interactions with residues like Glu172 were optimized using tert-butyl carbamate (Boc) protecting groups to stabilize intermediates . Reaction monitoring via thin-layer chromatography (TLC) and purification via flash chromatography are standard practices.

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for resolving the spirocyclic structure. 1^1H NMR can distinguish axial vs. equatorial protons in the fused oxa/diaza rings, while 13^{13}C NMR identifies quaternary carbons at the spiro center . Infrared (IR) spectroscopy confirms functional groups like ethers (C-O stretch at ~1100 cm1^{-1}) and amines (N-H stretches). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns, critical for verifying molecular weight and substituent placement . X-ray crystallography, though less common, offers definitive structural elucidation for crystalline derivatives .

Advanced Research Questions

Q. How does the this compound scaffold influence sigma receptor (S1R/S2R) binding affinity compared to other bicyclic scaffolds?

The spirocyclic scaffold’s conformational rigidity enhances binding to sigma receptors by pre-organizing the molecule into a bioactive conformation. In comparative studies, 2,7-diazaspiro[3.5]nonane derivatives showed higher S1R affinity (e.g., 4b: KiS1R=2.7nMK_i^{S1R} = 2.7 \, \text{nM}) than diazabicyclo[4.3.0]nonane analogs, likely due to improved steric complementarity with the S1R hydrophobic pocket . The oxygen atom in the 2-Oxa variant may further modulate electronic interactions, though direct data on 2-Oxa-5,8-diazaspiro derivatives is limited. Molecular dynamics simulations suggest that substituents at the 5- and 8-positions fine-tune receptor engagement via hydrogen bonding or π-π stacking .

Q. What computational methods are employed to predict the interaction between this compound derivatives and sigma receptors?

Density Functional Theory (DFT) and molecular docking are widely used. For example, the Yukawa potential and Lennard-Jones potential models have been applied to compute the work of formation for spirocyclic clusters, revealing stabilization via van der Waals interactions . Docking studies with S1R homology models (based on crystal structures like PDB 5HK1) prioritize compounds with salt bridges to Glu172 and hydrophobic contacts with Trp173 . Gradient theory and Peng-Robinson equation-based models predict nucleation rates for spiro compounds in solvent systems, aiding solubility optimization .

Q. How can in vivo models be utilized to assess the antiallodynic efficacy of this compound-based S1R antagonists?

Mechanical allodynia in mice is a standard model. Compounds are administered intraperitoneally (e.g., 20 mg/kg), and mechanical hypersensitivity is measured via von Frey filaments. The S1R antagonist BD-1063 (40 mg/kg) serves as a positive control. Antagonism is confirmed via co-administration with the S1R agonist PRE-084, which reverses antiallodynic effects if S1R-dependent . Pharmacokinetic studies (plasma half-life, brain penetration) and dose-response curves (EC50_{50}) further validate efficacy. Histopathological screening ensures no off-target neurotoxicity .

Q. Contradictions and Limitations

  • and focus on 2,7-diazaspiro[3.5]nonane, not the 2-Oxa-5,8-diazaspiro variant, necessitating extrapolation of structural insights.
  • Computational models () for nucleation may not directly apply to receptor binding but inform solvent interactions.

Q. Methodological Recommendations

  • Prioritize Boc-protected intermediates for synthetic stability .
  • Combine NMR and MS for unambiguous characterization .
  • Use hybrid DFT/molecular docking workflows for binding predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.